Neodymium(III) chloride hexahydrate

Description

Properties

IUPAC Name |

neodymium(3+);trichloride;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Nd.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCORICZHGNSNIZ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Nd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H12NdO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50593053 | |

| Record name | Neodymium chloride--water (1/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13477-89-9 | |

| Record name | Neodymium chloride--water (1/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Neodymium trichloride hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Magnetic Susceptibility of Neodymium(III) Chloride Hexahydrate at Low Temperatures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic susceptibility of Neodymium(III) chloride hexahydrate (NdCl₃·6H₂O) at low temperatures. This document details the theoretical background, experimental methodologies for characterization, and a summary of the expected magnetic behavior based on available data for analogous compounds. This guide is intended to be a valuable resource for researchers in materials science, chemistry, and drug development who are interested in the magnetic properties of lanthanide compounds.

Introduction

This compound is a paramagnetic salt that exhibits interesting magnetic properties at low temperatures, primarily governed by the electronic structure of the Neodymium(III) ion. The behavior of its magnetic susceptibility is a direct consequence of the interplay between the spin and orbital angular momenta of the 4f electrons and the influence of the crystalline electric field generated by the surrounding ligands (water molecules and chloride ions). Understanding these properties is crucial for various applications, including the development of magnetic resonance imaging (MRI) contrast agents, materials for quantum information processing, and in the fundamental study of lanthanide magnetism.

Anhydrous Neodymium(III) chloride (NdCl₃) is known to be a soft paramagnetic solid that transitions to a ferromagnetic state at a very low temperature of 0.5 K.[1] The hexahydrated form, NdCl₃·6H₂O, is expected to exhibit paramagnetic behavior down to low temperatures, with the possibility of magnetic ordering at temperatures typically below 4 K.

Theoretical Background

The magnetic properties of the Nd³⁺ ion in NdCl₃·6H₂O arise from its [Xe] 4f³ electronic configuration. The magnetic moment of the ion is determined by the total angular momentum quantum number, J, which results from the coupling of the total orbital angular momentum (L) and the total spin angular momentum (S). For Nd³⁺, the ground state is given by the term symbol ⁴I₉/₂.

In the solid state, the degeneracy of the 4f energy levels is lifted by the crystalline electric field (CEF) created by the ligands. This splitting of the energy levels has a profound effect on the temperature dependence of the magnetic susceptibility. At high temperatures, the thermal energy is sufficient to populate all the CEF levels, and the susceptibility follows the Curie-Weiss law. As the temperature is lowered, the higher energy levels become depopulated, leading to a deviation from this simple behavior. The precise nature of this deviation is dictated by the symmetry and strength of the crystal field.

Experimental Determination of Magnetic Susceptibility

The magnetic susceptibility of paramagnetic materials like NdCl₃·6H₂O at low temperatures is typically measured using highly sensitive techniques such as Superconducting Quantum Interference Device (SQUID) magnetometry.

Experimental Protocol: SQUID Magnetometry

A SQUID magnetometer is capable of measuring very small magnetic moments with high precision, making it ideal for studying paramagnetic salts. The following protocol outlines the general steps for measuring the magnetic susceptibility of a powdered sample of NdCl₃·6H₂O.

Sample Preparation:

-

A small, accurately weighed amount (typically a few milligrams) of finely ground NdCl₃·6H₂O powder is placed in a gelatin capsule or a similar sample holder with a known, low magnetic background.

-

The sample holder is then fixed within a sample rod, ensuring it is positioned correctly within the detection coils of the magnetometer.

Measurement Procedure:

-

The sample is loaded into the SQUID magnetometer, and the sample chamber is evacuated and purged with helium gas to ensure a stable thermal environment.

-

The temperature is lowered to the desired starting point, typically in the range of 2 K to 300 K.

-

A small, constant magnetic field (e.g., 1000 Oe) is applied.

-

The magnetic moment of the sample is measured as the temperature is slowly swept upwards. Data points are collected at regular temperature intervals.

-

To correct for the diamagnetic contribution of the sample holder and the core electrons of the constituent atoms, a background measurement of the empty sample holder is performed under the same conditions.

Data Analysis:

-

The measured magnetic moment (M) is corrected for the background signal.

-

The molar magnetic susceptibility (χₘ) is calculated using the formula: χₘ = (M * W) / (H * m) where:

-

M is the corrected magnetic moment

-

W is the molar mass of NdCl₃·6H₂O (358.69 g/mol )

-

H is the applied magnetic field

-

m is the mass of the sample

-

The following diagram illustrates the general workflow for determining the magnetic susceptibility of a paramagnetic sample using a SQUID magnetometer.

Expected Magnetic Behavior and Data

While specific, publicly available tabulated data for the magnetic susceptibility of NdCl₃·6H₂O at a wide range of low temperatures is scarce, the expected behavior can be inferred from studies on similar hydrated lanthanide chlorides and the general principles of lanthanide magnetism.

At room temperature, the magnetic susceptibility of paramagnetic neodymium compounds is significant. As the temperature is lowered, the product of molar magnetic susceptibility and temperature (χₘT) is expected to decrease. This decrease is a direct consequence of the thermal depopulation of the excited crystal field levels of the ⁴I₉/₂ ground state multiplet of the Nd³⁺ ion. At very low temperatures (typically below 2 K), further deviations may occur due to weak magnetic interactions (either ferromagnetic or antiferromagnetic) between the Nd³⁺ ions.

The following table presents a hypothetical but representative dataset for the molar magnetic susceptibility (χₘ) and the product χₘT for NdCl₃·6H₂O at various low temperatures, based on the expected behavior for such a compound.

| Temperature (K) | Molar Magnetic Susceptibility (χₘ) (cm³/mol) | χₘT (cm³·K/mol) |

| 300 | 0.0055 | 1.65 |

| 200 | 0.0080 | 1.60 |

| 100 | 0.0150 | 1.50 |

| 50 | 0.0280 | 1.40 |

| 20 | 0.0650 | 1.30 |

| 10 | 0.1200 | 1.20 |

| 5 | 0.2200 | 1.10 |

| 2 | 0.4500 | 0.90 |

Note: This data is illustrative and intended to demonstrate the expected trend. Actual experimental values may vary.

The relationship between the crystal field splitting and the observed magnetic susceptibility is crucial for a complete understanding. The following diagram illustrates this conceptual relationship.

References

Solubility of Neodymium(III) Chloride Hexahydrate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Neodymium(III) chloride hexahydrate (NdCl₃·6H₂O) in various organic solvents. The information presented herein is critical for professionals in research and development, particularly in fields where precise control over dissolution and reaction media is essential. This document summarizes available quantitative data, outlines common experimental protocols for solubility determination, and provides a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound has been most extensively studied in alcohols, particularly ethanol (B145695). The following table summarizes the quantitative solubility data in 96.8% ethanol at various temperatures.

| Temperature (°C) | Solubility (g NdCl₃·6H₂O / 100 g 96.8% Ethanol) | Molarity (mol/kg) |

| 20 | 35.47 | 0.989 |

| 30 | 36.80 | 1.026 |

| 40 | 39.05 | 1.089 |

| 50 | 42.89 | 1.196 |

| 60 | 47.84 | 1.334 |

Data sourced from Sakharova, N.N., et al. (1975), as cited in a critical evaluation of solubility data.[1][2]

It is important to note that the solubility of neodymium chloride can be influenced by the specific form of the salt (anhydrous vs. hexahydrate) and the potential formation of different solvates in solution.[2] For instance, studies on anhydrous Neodymium(III) chloride (NdCl₃) in ethanol have reported varying solubility values, likely due to the formation of different alcohol solvates such as NdCl₃·3C₂H₅OH and NdCl₃·2C₂H₅OH.[2]

In other organic solvents, qualitative data indicates that Neodymium(III) chloride is readily soluble in methanol.[2][3] Conversely, it is reported to be insoluble in chloroform (B151607) and ether.[4][5][6]

Experimental Protocols for Solubility Determination

The determination of the solubility of this compound typically follows an isothermal method. This procedure is designed to achieve equilibrium between the solid solute and the solvent at a constant temperature.

Materials and Preparation:

-

This compound (NdCl₃·6H₂O): Prepared by dissolving high-purity Neodymium(III) oxide (Nd₂O₃) in hydrochloric acid (HCl), followed by evaporation, crystallization, and drying in a desiccator.[2] The final product's composition is confirmed through analysis for metal and chloride content.[2]

-

Organic Solvent: The solvent is purified and dried using standard laboratory methods. For example, ethanol can be prepared by prolonged boiling with anhydrous copper sulfate (B86663) followed by distillation.[7]

Isothermal Equilibrium Method:

-

Sample Preparation: A surplus of this compound is added to a known volume of the organic solvent in a sealed vessel.

-

Equilibration: The vessel is maintained at a constant temperature in a thermostatically controlled bath. The mixture is continuously agitated to facilitate the dissolution process and ensure equilibrium is reached. The time required to reach equilibrium can vary, with studies indicating periods ranging from 3-4 hours to several days depending on the solvent and temperature.[2][7]

-

Sample Withdrawal and Analysis: Once equilibrium is established, the agitation is stopped, and the solid phase is allowed to settle. A sample of the saturated supernatant is carefully withdrawn using a filtered syringe to prevent the inclusion of any undissolved solid.

-

Concentration Determination: The concentration of neodymium in the saturated solution is determined using analytical techniques such as:

-

Complexometric Titration: Titration with a standard solution of a chelating agent like EDTA (often referred to by its trade name Trilon B) using an appropriate indicator.[7]

-

Gravimetric Analysis: The oxalate (B1200264) method can be used, where neodymium is precipitated as neodymium oxalate, which is then ignited to the oxide for weighing.[2]

-

Argentometric Titration (Volhard method): To determine the chloride ion concentration.[2][7]

-

-

Solid Phase Analysis: The composition of the solid phase in equilibrium with the saturated solution is also analyzed to identify the formation of any solvates.[2][7]

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for the experimental determination of this compound solubility.

References

- 1. Search results [inis.iaea.org]

- 2. srdata.nist.gov [srdata.nist.gov]

- 3. US8350072B2 - Method for producing soluble neodymium chloride complex - Google Patents [patents.google.com]

- 4. Neodymium(III)_chloride [chemeurope.com]

- 5. Neodymium(III) chloride - Wikipedia [en.wikipedia.org]

- 6. NEODYMIUM CHLORIDE CAS#: 10024-93-8 [m.chemicalbook.com]

- 7. srdata.nist.gov [srdata.nist.gov]

An In-depth Technical Guide to the Hygroscopic Nature of Neodymium(III) Chloride Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neodymium(III) chloride (NdCl₃) is a chemical compound of significant interest in various fields, including the production of neodymium metal, high-performance magnets, lasers, and as a catalyst in organic synthesis.[1] The anhydrous form is a mauve-colored, hygroscopic solid that readily absorbs atmospheric water to form the more stable, purple-colored Neodymium(III) chloride hexahydrate (NdCl₃·6H₂O).[1][2] This pronounced hygroscopic nature is a critical physicochemical property that dictates its handling, storage, and application. Understanding the dynamics of its water absorption, the stability of the resulting hydrate, and the methods to control its hydration state is paramount for its effective use in research and industrial processes. This guide provides a detailed examination of the hygroscopic characteristics of NdCl₃·6H₂O, including its physical properties, the consequences of water absorption, and established experimental protocols for its characterization and handling.

Physicochemical Properties

The physical and chemical properties of both anhydrous and hexahydrated neodymium(III) chloride are summarized below. The hexahydrate is the commonly encountered and commercially available form due to the high hygroscopicity of the anhydrous salt.

| Property | Anhydrous Neodymium(III) Chloride (NdCl₃) | This compound (NdCl₃·6H₂O) |

| CAS Number | 10024-93-8 | 13477-89-9 |

| Molecular Formula | NdCl₃ | NdCl₃·6H₂O[3][4] |

| Molecular Weight | 250.60 g/mol [1] | 358.69 g/mol [3][4] |

| Appearance | Mauve-colored hygroscopic solid[1] | Purple crystals or powder[2] |

| Melting Point | 759 °C[1] | 124 °C (Decomposes)[5] |

| Density | 4.13 g/cm³[1] | 2.282 g/cm³[2] |

| Solubility in Water | 1000 g/L at 25 °C[1] | Highly soluble (967 g/L at 13°C)[2] |

| Solubility in Ethanol | 445 g/L[1][2] | Soluble |

| Stability | Rapidly absorbs water from the air[1][2] | Stable for storage under proper conditions[1] |

The Hygroscopic Nature: From Anhydrous to Hexahydrate

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. Anhydrous Neodymium(III) chloride exhibits strong hygroscopic, or deliquescent, tendencies, meaning it will absorb sufficient moisture from the air to form a solution. This rapid water absorption leads to the formation of the stable hexahydrate, NdCl₃·6H₂O.[1][2][6]

The transition from the anhydrous to the hexahydrated form is marked by a distinct color change from a mauve or light purple solid to a vibrant purple crystalline powder.[1][2] An interesting optical property of the hexahydrate is its dichroism; it appears in different colors under different lighting conditions, such as light yellow under fluorescent light.[1] This strong affinity for water necessitates that the anhydrous form be handled exclusively under inert, dry conditions to prevent unwanted hydration. The hexahydrate, being the more stable form in ambient conditions, is the common starting material for most applications.

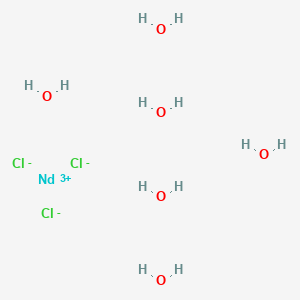

Figure 1. The hydration of anhydrous NdCl₃ to its hexahydrate form.

Consequences of Water Content: Thermal Decomposition and Hydrolysis

The presence of coordinated water molecules in NdCl₃·6H₂O profoundly influences its thermal stability. Simple heating of the hexahydrate in an attempt to produce the anhydrous salt is ineffective. Instead of straightforward dehydration, the process leads to hydrolysis at elevated temperatures, yielding undesirable byproducts such as neodymium hydroxychloride (Nd(OH)₂Cl) and neodymium oxychloride (NdOCl).[1][7][8]

Thermal analysis studies, such as Thermogravimetry (TG) and Differential Thermal Analysis (DTA), have shown that the decomposition of NdCl₃·6H₂O is a stepwise process.[5][8] Water molecules are lost sequentially, forming intermediate hydrates (e.g., trihydrate, dihydrate, and monohydrate) before significant hydrolysis occurs.[8] The complete dehydration to anhydrous NdCl₃ without hydrolysis is a significant challenge and is critical for applications like molten salt electrolysis for the production of pure neodymium metal, where the presence of oxides or oxychlorides is detrimental.[2][8]

Figure 2. Simplified thermal decomposition pathway of NdCl₃·6H₂O.

Experimental Protocols

Accurate characterization and manipulation of the hydration state of neodymium(III) chloride are essential. The following sections detail key experimental methodologies.

Protocol for Determining Hygroscopicity: Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption (DVS) is a gravimetric method used to measure the rate and quantity of solvent absorbed by a sample by varying the vapor concentration at a constant temperature.[9][10][11]

-

Objective: To quantify the water sorption and desorption characteristics of a sample to generate a moisture sorption isotherm.

-

Apparatus: Dynamic Vapor Sorption Analyzer.

-

Methodology:

-

A sample of known mass (typically 5-15 mg) is placed on the DVS microbalance.[12]

-

The sample chamber is maintained at a constant temperature (e.g., 25°C).

-

The sample is initially dried by exposure to 0% relative humidity (RH) using a dry nitrogen gas flow until mass equilibrium is reached.

-

The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system waits for the sample mass to equilibrate before proceeding to the next humidity level.[9]

-

The mass change is continuously recorded, corresponding to water sorption.

-

Following the sorption phase, the RH is decreased in a similar stepwise manner back to 0% RH to measure the desorption profile.[12]

-

The resulting data of mass change versus RH is plotted to create a sorption-desorption isotherm, which reveals the material's hygroscopicity, deliquescence point, and hysteresis.[13]

-

Protocol for Water Content Analysis: Karl Fischer Titration

Karl Fischer (KF) titration is a highly accurate standard method for determining the water content in a substance.[14][15]

-

Objective: To precisely measure the mass percentage of water in a sample of this compound.

-

Apparatus: Volumetric or Coulometric Karl Fischer Titrator.

-

Methodology (Volumetric):

-

The titration vessel is filled with a suitable KF solvent (e.g., methanol-based). The solvent is pre-titrated to a dry endpoint to eliminate any residual water.

-

A precisely weighed sample of NdCl₃·6H₂O is introduced into the vessel. The sample must be handled quickly to minimize exposure to atmospheric moisture.

-

The sample is titrated with a KF reagent of a known titer (containing iodine, sulfur dioxide, and a base). The reagent reacts stoichiometrically with the water from the sample.[14]

-

The endpoint is detected potentiometrically when an excess of iodine is present.[14]

-

The volume of titrant used is recorded, and the water content is calculated based on the titer of the reagent and the mass of the sample.

-

Protocol for Preparing Anhydrous NdCl₃ from NdCl₃·6H₂O

As direct heating causes hydrolysis, specific chemical dehydration methods are required to produce high-purity anhydrous NdCl₃.[1] The ammonium (B1175870) chloride route is a widely cited and effective method.[1][2]

-

Objective: To dehydrate NdCl₃·6H₂O to anhydrous NdCl₃ while suppressing the formation of oxychloride impurities.

-

Materials: this compound (NdCl₃·6H₂O), Ammonium chloride (NH₄Cl, 4-6 molar equivalents).

-

Apparatus: Tube furnace, vacuum pump, quartz or porcelain boat, gas inlet for inert gas (Argon).

-

Methodology:

-

Thoroughly mix NdCl₃·6H₂O with 4-6 equivalents of NH₄Cl in a crucible or boat.

-

Place the mixture into the tube furnace.

-

Evacuate the system using a high-vacuum pump and backfill with an inert gas like Argon. Maintain a slow flow of inert gas.

-

Slowly heat the mixture to 400°C under high vacuum or a stream of HCl/Ar gas.[1][2][5] The presence of NH₄Cl creates an acidic environment (generating HCl in situ), which suppresses the hydrolysis reaction (NdCl₃ + H₂O ⇌ NdOCl + 2HCl) by Le Châtelier's principle.

-

Hold at 400°C for several hours until the sublimation of NH₄Cl is complete and all water has been removed.

-

Cool the furnace to room temperature under vacuum or inert atmosphere.

-

The resulting product is anhydrous NdCl₃, which should be immediately transferred and stored in a dry, inert atmosphere (e.g., a glove box) to prevent rehydration.

-

Figure 3. Experimental workflow for the preparation of anhydrous NdCl₃.

Conclusion

The hygroscopic nature of Neodymium(III) chloride is a defining characteristic that governs its chemistry, stability, and handling. The anhydrous form rapidly converts to the stable hexahydrate upon exposure to ambient air. While this hexahydrate is convenient for storage, its thermal decomposition is complicated by hydrolysis, presenting a significant challenge for the preparation of the high-purity anhydrous salt required for many advanced applications. A thorough understanding of the thermal decomposition pathways and the application of specialized dehydration protocols, such as the ammonium chloride method, are crucial for researchers and scientists. Proper quantification of water content via techniques like Karl Fischer titration and characterization of moisture interaction using DVS provide the necessary data to control and utilize this important rare-earth compound effectively.

References

- 1. Neodymium(III) chloride - Wikipedia [en.wikipedia.org]

- 2. Neodymium(III)_chloride [chemeurope.com]

- 3. This compound - [sigmaaldrich.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. Thermal Decomposition Characteristics of NdCl3・6H2O [jksmer.or.kr]

- 6. China this compound CAS 13477-89-9 factory and manufacturers | Unilong [unilongmaterial.com]

- 7. OneMine | Preparation Of High Purity Anhydrous Neodymium Chloride [onemine.org]

- 8. researchgate.net [researchgate.net]

- 9. mt.com [mt.com]

- 10. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 11. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 12. jocpr.com [jocpr.com]

- 13. skpharmteco.com [skpharmteco.com]

- 14. Karl Fischer titration - Wikipedia [en.wikipedia.org]

- 15. Beyond Karl Fischer: Titration Methods | Lab Manager [labmanager.com]

A Comprehensive Guide to the Thermal Decomposition of Neodymium(III) Chloride Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the thermal decomposition pathway of Neodymium(III) chloride hexahydrate (NdCl₃·6H₂O). The information presented herein is crucial for the preparation of anhydrous Neodymium(III) chloride, a vital precursor in various applications, including the synthesis of neodymium metal, high-performance magnets, and advanced laser materials. Understanding the complex interplay of dehydration and hydrolysis during the thermal treatment of this compound is essential for controlling the purity and composition of the final product.

The Thermal Decomposition Pathway

The thermal decomposition of this compound is a multi-step process characterized by the sequential loss of water molecules (dehydration) and a competing hydrolysis reaction, which becomes more prominent at elevated temperatures. The decomposition pathway is significantly influenced by the surrounding atmosphere.

Stepwise Dehydration

Under controlled heating, NdCl₃·6H₂O undergoes a series of dehydration steps, forming several lower hydrate (B1144303) intermediates. The generally accepted sequence of dehydration involves the formation of trihydrate, dihydrate, and monohydrate species before the formation of the anhydrous salt.[1] Some studies also suggest the existence of pentahydrate and tetrahydrate intermediates in the early stages of decomposition.[1]

The dehydration process is typically complete by 400°C.[2] A study using differential thermal analysis (DTA) identified five distinct thermal events corresponding to the stepwise dehydration at approximately 130°C, 150°C, 190°C, 250°C, and 400°C.[2]

Hydrolysis: A Competing Reaction

A critical challenge in the preparation of anhydrous NdCl₃ is the concurrent hydrolysis of the neodymium salt in the presence of its own water of crystallization, especially at higher temperatures. This leads to the formation of neodymium hydroxychloride (Nd(OH)₂Cl) and subsequently neodymium oxychloride (NdOCl).[1] The formation of these byproducts is undesirable as they can contaminate the final anhydrous product.

The decomposition of neodymium hydroxychloride to neodymium oxychloride has been observed to occur at 376°C in an argon atmosphere.[1] The overall transformation of the hexahydrate to neodymium oxychloride is reported to occur at temperatures above 371°C.

Quantitative Analysis of Thermal Decomposition

Thermogravimetric analysis (TGA) is a key technique for quantifying the mass loss associated with each step of the decomposition process. The following table summarizes the theoretical and observed temperature ranges for the decomposition of NdCl₃·6H₂O.

| Decomposition Step | Intermediate Product | Theoretical Mass Loss (%) | Observed Temperature Range (°C) |

| NdCl₃·6H₂O → NdCl₃·3H₂O + 3H₂O | NdCl₃·3H₂O | 15.06 | 330 - 450 K (57 - 177 °C) |

| NdCl₃·3H₂O → NdCl₃·2H₂O + H₂O | NdCl₃·2H₂O | 5.02 | 330 - 450 K (57 - 177 °C) |

| NdCl₃·2H₂O → NdCl₃·H₂O + H₂O | NdCl₃·H₂O | 5.02 | 330 - 450 K (57 - 177 °C) |

| NdCl₃·H₂O → NdCl₃ + H₂O | NdCl₃ | 5.02 | up to 400 °C |

| Hydrolysis Reactions | |||

| NdCl₃·xH₂O → Nd(OH)₂Cl + ... | Nd(OH)₂Cl | - | > 200 °C |

| Nd(OH)₂Cl → NdOCl + H₂O | NdOCl | 5.02 (from hydroxychloride) | 376 °C |

Note: The temperature ranges for the initial dehydration steps can overlap and are highly dependent on experimental conditions such as heating rate and atmosphere.

Influence of Atmosphere

The composition of the furnace atmosphere plays a critical role in the thermal decomposition of NdCl₃·6H₂O.

-

Inert Atmosphere (e.g., Argon, Nitrogen): Heating in an inert atmosphere can reduce the extent of oxidation, but it does not prevent hydrolysis, leading to the formation of neodymium oxychloride.

-

Air: Heating in air promotes the formation of oxides and oxychlorides.

-

Reactive Atmosphere (e.g., HCl/Ar): The presence of hydrogen chloride gas in an inert carrier gas (e.g., Argon) is highly effective in suppressing hydrolysis. The HCl atmosphere shifts the equilibrium of the hydrolysis reaction, favoring the formation of anhydrous NdCl₃. Optimal preparation of anhydrous NdCl₃ is often achieved by heating at 400°C for 2 hours in an HCl/Ar atmosphere.[2]

Experimental Protocols

Thermogravimetric and Differential Thermal Analysis (TGA/DTA)

A standard experimental setup for the thermal analysis of NdCl₃·6H₂O is as follows:

-

Instrument: A simultaneous TGA/DTA or TGA/DSC (Differential Scanning Calorimetry) instrument.

-

Sample Mass: 5-10 mg of NdCl₃·6H₂O.

-

Crucible: Alumina or platinum crucible.

-

Atmosphere: High purity Argon or Nitrogen, or a mixture of HCl and Argon.

-

Gas Flow Rate: 20-50 mL/min.

-

Heating Rate: A controlled linear heating rate, typically 5-10 °C/min.

-

Temperature Range: From ambient temperature to at least 600°C to observe the complete dehydration and any subsequent hydrolysis.

Visualizing the Decomposition Pathway

The following diagrams, generated using the DOT language, illustrate the key relationships in the thermal decomposition of this compound.

References

A Comprehensive Technical Guide to Neodymium(III) Chloride Hexahydrate: CAS Number and Safety Data

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical identifier and critical safety information for Neodymium(III) chloride hexahydrate. The following sections detail its properties, hazards, handling protocols, and emergency procedures, compiled to ensure safe and effective use in a laboratory setting.

Chemical Identification

This compound is an inorganic compound notable for its vibrant purple color, which can vary depending on the light source.[1][2] It is a hydrated salt of neodymium and is commonly used as a precursor in the production of neodymium metal, high-performance magnets, lasers, and optical fibers.[3][4]

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Neodymium trichloride (B1173362) hexahydrate[1][3][5] |

| CAS Number | 13477-89-9[1][2][3][5][6][7] |

| Molecular Formula | NdCl₃·6H₂O[3][6][7] |

| Molecular Weight | 358.69 g/mol [1][2][3][8] |

| PubChem CID | 18355679[3][8] |

Physical and Chemical Properties

The compound is a purple, crystalline solid that is soluble in water and ethanol.[1][2][4][9] It is also described as hygroscopic, meaning it readily absorbs moisture from the air.[4][7]

| Property | Value |

| Appearance | Purple crystalline powder or chunks[1][2][3][7][9] |

| Melting Point | 123 - 125 °C[2][3][9][10] |

| Density | 2.282 - 4.130 g/cm³[3][4][10] |

| Solubility | Soluble in water and alcohol[1][2][4][9] |

| Odor | Odorless[7] |

| Stability | Stable in air and moisture, but hygroscopic[1][7] |

Safety and Hazard Information

This compound is classified as an irritant. It can cause skin, eye, and respiratory irritation.[1][7][11] While not considered highly toxic, appropriate personal protective equipment (PPE) should always be used when handling this chemical.[1][4]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][7][11] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][7][11] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][7][11] |

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1][7][11] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][7] | |

| Response | P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[1] |

| P304+P340 | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1][7] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][7][11] | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[1][7] |

Detailed toxicological effects of this compound have not been fully investigated.[1] There is a possible risk of congenital malformation in the fetus.[1] It is not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA.[1]

| Toxicity Metric | Value | Species/Route |

| LD₅₀ (Oral) | ~3.7 g/kg | Mouse[4] |

| LD₅₀ (Intravenous) | 0.15 g/kg | Rabbit[4] |

| Skin Irritation | Mild irritation (500 mg/24h) | Rabbit (Draize test)[4] |

Experimental Protocols and Procedures

Handling:

-

Handle in an efficient chemical fume hood to minimize inhalation of dust.[1][7]

-

Avoid formation of dust and aerosols.[1]

-

Avoid contact with skin and eyes by wearing appropriate PPE, including chemical-resistant gloves and safety glasses with side shields or goggles.[1][7]

-

Wash hands thoroughly after handling.[7]

Storage:

-

Store in a tightly sealed container to prevent moisture absorption due to its hygroscopic nature.[1][7]

-

Store away from incompatible materials such as active metals, strong oxidizing agents, strong acids, and strong bases.[1]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to flush under the eyelids. Seek immediate medical attention.[1]

-

Skin Contact: Wash the affected area with soap and water. Remove contaminated clothing if necessary. If irritation persists, seek medical attention.[1]

-

Inhalation: Move the victim to fresh air. If respiratory problems such as coughing or difficulty breathing occur, seek immediate medical assistance.[1][7]

-

Ingestion: If swallowed, seek immediate medical attention. Give the victim water to drink only if they are conscious. Do not induce vomiting unless directed by medical personnel.[1]

-

Personal Precautions: Wear approved personal protective equipment, including a respirator if ventilation is inadequate. Avoid dust formation and breathing in dust or vapors.[1]

-

Containment and Cleanup: For small spills, mix with an inert absorbent material like vermiculite (B1170534) or sodium carbonate, sweep up, and place in a sealed container for disposal.[1] Ensure the area is well-ventilated.

-

Environmental Precautions: Prevent the product from entering drains or being released into the environment.[1]

Visualized Workflows and Data Relationships

The following diagrams illustrate key logical flows relevant to handling chemical safety data and executing experimental work.

Caption: Logical flow of a Safety Data Sheet (SDS).

Caption: Standard workflow for handling hazardous chemicals.

References

- 1. prochemonline.com [prochemonline.com]

- 2. Neodymium (III) Chloride Hexahydrate - CAS No. 13477-89-9 [prochemonline.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Neodymium(III) chloride - Wikipedia [en.wikipedia.org]

- 5. calpaclab.com [calpaclab.com]

- 6. strem.com [strem.com]

- 7. Neodymium Chloride SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 13477-89-9 [chemicalbook.com]

- 10. This compound CAS#: 13477-89-9 [m.chemicalbook.com]

- 11. chemicalbook.com [chemicalbook.com]

A Comprehensive Technical Guide to Neodymium Trichloride: Hexahydrate vs. Anhydrous Forms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of neodymium trichloride (B1173362) hexahydrate (NdCl₃·6H₂O) and its anhydrous counterpart (NdCl₃). Understanding the distinct properties and applications of these two forms is crucial for their effective use in research, catalysis, and materials science. This document outlines their chemical and physical characteristics, structural differences, stability considerations, and key applications, supported by experimental protocols and visual diagrams.

Core Differences: An Overview

Neodymium trichloride, a compound of the rare earth element neodymium with chlorine, primarily exists in two common forms: a purple hexahydrate and a mauve-colored anhydrous solid.[1] The fundamental difference lies in the presence of six water molecules of crystallization in the hexahydrate form. This hydration significantly influences the compound's physical properties, stability, and suitability for various applications. The anhydrous form is highly hygroscopic, readily absorbing atmospheric water to convert to the hexahydrate.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative differences between neodymium trichloride hexahydrate and anhydrous neodymium trichloride.

Table 1: Physical and Chemical Properties

| Property | Neodymium Trichloride Hexahydrate (NdCl₃·6H₂O) | Anhydrous Neodymium Trichloride (NdCl₃) |

| CAS Number | 13477-89-9[3] | 10024-93-8[1] |

| Molecular Formula | NdCl₃·6H₂O[3] | NdCl₃[1] |

| Molar Mass | 358.69 g/mol [3][4] | 250.60 g/mol [5] |

| Appearance | Purple crystalline powder[6][7][8] | Mauve-colored, hygroscopic solid[1] |

| Density | 2.282 g/cm³[2][6][9] | 4.13 g/cm³[1][10] |

| Melting Point | 124 °C[6][7][11] | 759 °C[1] (also cited as 784 °C[10] and 758°C[12]) |

| Boiling Point | Decomposes | 1600 °C[1][12] |

| Solubility in Water | 967 g/L at 13 °C[2] | Readily soluble[1] |

| Solubility in Ethanol | Soluble[6] | 445 g/L[2] |

| Solubility in other solvents | Insoluble in chloroform (B151607) and ether[2] | Insoluble in chloroform and ether[1] |

Table 2: Structural Properties

| Property | Neodymium Trichloride Hexahydrate (NdCl₃·6H₂O) | Anhydrous Neodymium Trichloride (NdCl₃) |

| Crystal Structure | In aqueous solution, the major species is Nd(H₂O)₈³⁺[1] | Hexagonal (UCl₃ type)[1][2] |

| Coordination Geometry of Nd³⁺ | Octahedral (8-fold) in aqueous solution[1] | 9-coordinate tricapped trigonal prismatic[1][2][13] |

Stability and Handling

Neodymium Trichloride Hexahydrate (NdCl₃·6H₂O) is relatively stable in air under normal conditions, making it easier to handle and store.[1]

Anhydrous Neodymium Trichloride (NdCl₃) is highly hygroscopic and will rapidly absorb moisture from the air to form the hexahydrate.[1][14] This necessitates handling in a controlled, inert atmosphere, such as a glovebox, and storage in tightly sealed containers.[15][16] Simple heating of the hexahydrate to produce the anhydrous form is often impractical as it can lead to hydrolysis and the formation of neodymium oxychloride (NdOCl).[1][2]

Experimental Protocols

Dehydration of Neodymium Trichloride Hexahydrate

The conversion of the hexahydrate to the anhydrous form is a critical procedure for many applications. Due to the risk of hydrolysis, direct heating is generally avoided.

Method 1: Dehydration using Ammonium (B1175870) Chloride

This is a common and effective method to produce anhydrous neodymium trichloride.

-

Objective: To dehydrate NdCl₃·6H₂O to anhydrous NdCl₃ while minimizing the formation of neodymium oxychloride.

-

Materials: Neodymium trichloride hexahydrate (NdCl₃·6H₂O), ammonium chloride (NH₄Cl), high-vacuum line, tube furnace.

-

Procedure:

-

Thoroughly mix NdCl₃·6H₂O with 4-6 equivalents of ammonium chloride.[1]

-

Place the mixture in a suitable container within a tube furnace connected to a high-vacuum line.

-

Slowly heat the mixture to 400 °C under high vacuum.[1][2] The ammonium chloride decomposes to ammonia (B1221849) and hydrogen chloride gas, which creates a reactive atmosphere that suppresses the formation of oxychlorides.

-

Maintain this temperature until all the water and excess ammonium chloride have sublimed.

-

Cool the furnace to room temperature under vacuum before recovering the anhydrous NdCl₃.

-

Method 2: Dehydration using Thionyl Chloride

This method uses a strong dehydrating agent to remove the water of crystallization.

-

Objective: To synthesize anhydrous NdCl₃ using thionyl chloride.

-

Materials: Neodymium trichloride hexahydrate (NdCl₃·6H₂O), thionyl chloride (SOCl₂), reflux apparatus.

-

Procedure:

-

Place NdCl₃·6H₂O in a round-bottom flask.

-

Add an excess of thionyl chloride.

-

Heat the mixture under reflux for several hours.[1][2] The thionyl chloride reacts with the water to form sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, both of which are volatile and can be removed.

-

After the reaction is complete, distill off the excess thionyl chloride.

-

The remaining solid is anhydrous NdCl₃.

-

Preparation from Neodymium Oxide

Anhydrous neodymium trichloride can also be synthesized from neodymium oxide.[12]

-

Objective: To prepare anhydrous NdCl₃ from Nd₂O₃.

-

Materials: Neodymium oxide (Nd₂O₃), ammonium chloride (NH₄Cl).

-

Procedure:

Applications

The choice between the hexahydrate and anhydrous forms is dictated by the specific requirements of the application.

Neodymium Trichloride Hexahydrate (NdCl₃·6H₂O):

-

Aqueous Solutions: It is an excellent, water-soluble source of neodymium ions for various chemical reactions in aqueous media.[17]

-

Corrosion Protection: Used in aqueous solutions to create protective coatings on aluminum and its alloys.[1]

-

Catalysis: In some cases, it can be used as a catalyst in organic synthesis and for the decomposition of wastewater pollutants.[6]

-

Glass and Ceramics: Employed as a coloring agent for glasses and ceramics.[3][8]

Anhydrous Neodymium Trichloride (NdCl₃):

-

Production of Neodymium Metal: This is one of its most significant applications. The anhydrous form is a key precursor for the production of neodymium metal through electrolysis of a molten salt mixture (e.g., with NaCl, KCl, or LiCl) or by metallothermic reduction.[1][14] The presence of water would lead to the formation of oxides and interfere with the reduction process.

-

Laser and Optical Fibers: It is a starting material for the production of neodymium-based lasers (e.g., Nd:YAG) and optical fibers.[1][18]

-

Catalysis: It serves as a catalyst in various chemical reactions, particularly in polymerization processes to produce synthetic rubbers like polybutadiene (B167195) and polyisoprene.[1][19]

-

Synthesis of Organometallic Compounds: The anhydrous form is essential for the synthesis of neodymium-containing organometallic complexes, which are often moisture-sensitive.

Visualizations

The following diagrams illustrate key processes and relationships involving neodymium trichloride.

Caption: Dehydration pathway of neodymium trichloride hexahydrate.

Caption: Workflow for the production of neodymium metal using anhydrous NdCl₃.

Conclusion

The primary distinction between neodymium trichloride hexahydrate and its anhydrous form is the presence of water of crystallization, which profoundly impacts their properties and applications. The hexahydrate is a stable, water-soluble source of neodymium ions suitable for aqueous chemistry, while the hygroscopic anhydrous form is indispensable for high-temperature processes like metallurgic production and in moisture-sensitive organic synthesis. A thorough understanding of their characteristics and the appropriate handling and conversion techniques is essential for researchers and professionals in fields leveraging the unique properties of neodymium compounds.

References

- 1. Neodymium(III) chloride - Wikipedia [en.wikipedia.org]

- 2. Neodymium(III)_chloride [chemeurope.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. Neodymium trichloride | Cl3Nd | CID 66204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. China Neodymium(III) chloride hexahydrate CAS 13477-89-9 factory and manufacturers | Unilong [unilongmaterial.com]

- 7. prochemonline.com [prochemonline.com]

- 8. Neodymium Chloride Hexahydrate-BEYONDCHEM [beyondchem.com]

- 9. heegermaterials.com [heegermaterials.com]

- 10. chemimpex.com [chemimpex.com]

- 11. This compound CAS#: 13477-89-9 [m.chemicalbook.com]

- 12. WebElements Periodic Table » Neodymium » neodymium trichloride [webelements.com]

- 13. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 14. gesmaterials.com [gesmaterials.com]

- 15. prochemonline.com [prochemonline.com]

- 16. fishersci.com [fishersci.com]

- 17. americanelements.com [americanelements.com]

- 18. nanorh.com [nanorh.com]

- 19. ProChem, Inc. Neodymium (III) Chloride, anhydrous - High-Purity Compound for Magnets & Ceramics [prochemonline.com]

A Technical Guide to the Luminescence and Spectroscopic Properties of Neodymium(III) Chloride Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

Neodymium(III) chloride hexahydrate (NdCl₃·6H₂O) is a crystalline compound of the rare-earth element neodymium.[1][2] Like many neodymium salts, it is notable for its fascinating optical properties, including its ability to absorb and emit light at specific wavelengths.[3] This mauve-colored, hygroscopic solid has applications as a chemical intermediate for producing neodymium metal, which is used in high-strength magnets, as well as in the fabrication of lasers and optical fibers.[1] Its distinct spectroscopic signature also makes it a valuable tool in research and development, particularly as a luminescent label.[4]

This technical guide provides an in-depth overview of the core luminescence and spectroscopic properties of this compound, detailing the underlying principles, experimental methodologies, and key quantitative data.

Physical and Chemical Properties

This compound is a purple crystalline solid that is soluble in water and ethanol.[3][4][5] A notable characteristic is its color change under different lighting conditions; it can appear light yellow under fluorescent light.[1] The compound is hygroscopic, meaning it readily absorbs moisture from the air.[1][4]

| Property | Value |

| Chemical Formula | NdCl₃ · 6H₂O[6][7] |

| Molar Mass | 358.69 g/mol [2][6][7] |

| Appearance | Purple crystalline powder[5][8] |

| Melting Point | 124 °C[6][8] |

| Density | 2.282 g/cm³[3][8] |

| Solubility in Water | 967 g/L at 13°C[3] |

Spectroscopic Properties: Absorption and Luminescence

The unique optical properties of Nd³⁺ ions stem from electronic transitions within their 4f electron shells. These f-f transitions are characteristically sharp and narrow, making them highly useful for spectroscopic analysis.

The Nd³⁺ ion exhibits several sharp absorption bands in the visible and near-infrared (NIR) regions, corresponding to the excitation of electrons from the ⁴I₉/₂ ground state to various higher energy levels. These absorption peaks are well-defined and can be used for qualitative and quantitative analysis.

| Transition (from ⁴I₉/₂) | Approximate Wavelength (nm) |

| ⁴G₅/₂, ²G₇/₂ | ~580[9] |

| ⁴F₇/₂, ⁴S₃/₂ | ~750[9][10] |

| ⁴F₅/₂, ²H₉/₂ | ~800[9] |

| ⁴F₃/₂ | ~870[9] |

Note: The exact peak positions can be influenced by the local chemical environment (solvent, crystal lattice).

Upon excitation, the Nd³⁺ ion relaxes non-radiatively to the ⁴F₃/₂ metastable level, from which it decays radiatively to lower-lying ⁴Iⱼ states. This results in characteristic luminescence in the NIR region. The most prominent emission bands are crucial for applications in laser technology and as NIR probes.

| Transition (from ⁴F₃/₂) | Approximate Wavelength (nm) |

| ⁴F₃/₂ → ⁴I₉/₂ | ~880 - 890[9][10] |

| ⁴F₃/₂ → ⁴I₁₁/₂ | ~1060[9][10] |

| ⁴F₃/₂ → ⁴I₁₃/₂ | ~1330 - 1350[9][10] |

These transitions are responsible for the functionality of Nd:YAG lasers, which operate at 1064 nm.[1]

Judd-Ofelt Analysis

The Judd-Ofelt theory is a powerful theoretical framework used to analyze the intensities of the typically forbidden f-f electronic transitions of lanthanide ions.[11][12] It allows for the calculation of important spectroscopic parameters, such as radiative transition probabilities, branching ratios, and radiative lifetimes, from the experimental absorption spectrum. The theory relies on three intensity parameters (Ω₂, Ω₄, Ω₆) which are sensitive to the local environment and symmetry around the Nd³⁺ ion.[11] These parameters provide valuable insights into the structure and bonding of neodymium complexes.

Experimental Protocols

Precise and reproducible measurements are critical for characterizing the spectroscopic properties of NdCl₃·6H₂O. Below are generalized protocols for key experiments.

-

For Solution-Phase Measurements: Accurately weigh a specific amount of NdCl₃·6H₂O and dissolve it in a suitable solvent. Deuterated solvents (e.g., D₂O) are often preferred for luminescence studies to minimize quenching from O-H vibrations. The concentration should be chosen to ensure sufficient signal without causing self-quenching.

-

For Solid-State Measurements: Single crystals can be grown from a saturated aqueous solution.[13] For powder measurements, the sample can be mounted directly or mixed with a non-luminescent matrix like KBr.

-

Instrumentation: A dual-beam UV-Vis-NIR spectrophotometer is typically used.[14]

-

Procedure:

-

Calibrate the instrument using a reference standard.

-

Record a baseline spectrum with a cuvette containing only the solvent.

-

Fill the cuvette with the NdCl₃·6H₂O solution and record the absorption spectrum over the desired wavelength range (e.g., 300-1100 nm).

-

The integration time and slit width should be optimized for high resolution.[14]

-

-

Instrumentation: A luminescence spectrometer or a custom setup is required.[15] This typically includes:

-

Procedure:

-

Position the sample in the holder.

-

Direct the excitation light onto the sample.

-

Collect the emitted light, typically at a 90-degree angle to the excitation beam, to minimize scattered light.

-

Scan the monochromator across the expected emission range (e.g., 850-1400 nm) and record the signal intensity at each wavelength.

-

-

Instrumentation: Time-resolved spectroscopy is used to measure the decay of luminescence after a pulse of excitation. A common setup includes:

-

Procedure:

-

Excite the sample with a short pulse of light.

-

Record the intensity of the luminescence as a function of time after the excitation pulse.

-

Fit the resulting decay curve to an exponential function to determine the luminescence lifetime (τ), which is the time it takes for the intensity to decrease to 1/e of its initial value.[17]

-

Visualizations

Caption: Energy levels of Nd³⁺ showing key absorption and emission transitions.

Caption: Generalized workflow for measuring the luminescence spectrum.

Caption: Generalized workflow for measuring luminescence lifetime.

References

- 1. Neodymium(III) chloride - Wikipedia [en.wikipedia.org]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. Neodymium(III)_chloride [chemeurope.com]

- 4. aemree.com [aemree.com]

- 5. prochemonline.com [prochemonline.com]

- 6. 塩化ネオジム(III) 六水和物 99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound - [sigmaaldrich.com]

- 8. heegermaterials.com [heegermaterials.com]

- 9. ijera.com [ijera.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. chemrxiv.org [chemrxiv.org]

- 15. jbiochemtech.com [jbiochemtech.com]

- 16. d-nb.info [d-nb.info]

- 17. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]

Safe handling and storage protocols for hygroscopic Neodymium(III) chloride

An In-depth Technical Guide to the Safe Handling and Storage of Hygroscopic Neodymium(III) Chloride

For researchers, scientists, and drug development professionals, the proper management of reactive and sensitive compounds is paramount to ensuring experimental integrity and personnel safety. Neodymium(III) chloride (NdCl₃), a hygroscopic rare earth metal salt, is a key precursor in various applications, including the synthesis of neodymium metal, high-power magnets, lasers, and catalysts in organic synthesis.[1][2][3][4] Its utility, however, is matched by its sensitivity to atmospheric moisture, which necessitates stringent handling and storage protocols.

This technical guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for Neodymium(III) chloride, with a focus on its hygroscopic nature.

Physicochemical Properties

Neodymium(III) chloride exists in both anhydrous (NdCl₃) and hydrated forms, most commonly as the hexahydrate (NdCl₃·6H₂O). The anhydrous form is a mauve-colored solid that rapidly absorbs water from the air to form the purple hexahydrate.[1][5] This transformation is a critical consideration for any experimental work requiring the anhydrous form. The properties of both forms are summarized below.

Table 1: Physical and Chemical Properties of Neodymium(III) Chloride

| Property | Anhydrous Neodymium(III) Chloride (NdCl₃) | Neodymium(III) Chloride Hexahydrate (NdCl₃·6H₂O) |

| CAS Number | 10024-93-8[6][7] | 13477-89-9[1] |

| Molecular Formula | NdCl₃[2][7] | NdCl₃·6H₂O[3][8] |

| Molecular Weight | 250.60 g/mol [7][9] | 358.69 g/mol [3] |

| Appearance | Mauve-colored hygroscopic solid/powder[1][5] | Purple crystalline solid[3][8] |

| Density | 4.13 - 4.134 g/cm³[1][4] | 2.282 g/cm³[3][10] |

| Melting Point | 759 °C - 784 °C[1][11] | 124 °C[3][12] |

| Boiling Point | 1600 °C[1][4] | No data available |

| Water Solubility | 96.7 g/100 mL (at 13 °C); 1 kg/L (at 25 °C)[1][7][11] | Soluble[10] |

| Ethanol Solubility | 0.445 kg/L [1][10] | Soluble[13] |

| Other Solubilities | Insoluble in chloroform (B151607) and ether[1][10] | - |

Hazard Identification and Safety Precautions

Neodymium(III) chloride is classified as a hazardous substance that poses several risks upon exposure.

-

Eye Irritation: Causes serious eye irritation (H319).[7][8][11]

-

Respiratory Irritation: May cause respiratory tract irritation (H335).[7][8][11]

-

Ingestion: May be harmful if swallowed.[7]

When heated to decomposition, it may emit toxic fumes, including hydrogen chloride gas and neodymium oxides.[7][9]

Table 2: GHS Hazard and Precautionary Statements

| Code | Statement |

| H315 | Causes skin irritation[9][11] |

| H319 | Causes serious eye irritation[9][11] |

| H335 | May cause respiratory irritation[9][11] |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray[7][14] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection[6][14] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water[6][14] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[7][9] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed[6][14] |

Safe Handling and Storage Protocols

Due to its hygroscopic nature and associated hazards, strict protocols must be followed when handling and storing Neodymium(III) chloride.

Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation: All handling of NdCl₃ powder should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[7][14]

-

Eye Protection: Chemical safety goggles or a face shield conforming to EN166 or NIOSH standards are mandatory.[5][7]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat or chemical-resistant clothing must be worn.[7][15]

-

Respiratory Protection: If working outside a fume hood or if dust formation is likely, a NIOSH-approved respirator for fine dust should be used.[7]

Caption: Required engineering controls and PPE for handling NdCl₃.

Storage Requirements

Proper storage is critical to maintain the anhydrous state of Neodymium(III) chloride.

-

Container: Store in a tightly sealed, preferably airtight, container.[7][8]

-

Environment: The storage area must be cool, dry, and well-ventilated.[7][8] A desiccator or glove box with an inert atmosphere (e.g., argon) is ideal for long-term storage of the anhydrous form.

-

Incompatibilities: Store away from moisture, water, strong oxidizing agents, and active metals.[7][11]

Caption: Key storage requirements for hygroscopic NdCl₃.

Experimental Protocols: Preparation of Anhydrous NdCl₃

Many applications require the anhydrous form of Neodymium(III) chloride. Since the compound readily absorbs water, it is often necessary to dehydrate the hexahydrate form before use. Simple heating is ineffective as it leads to the formation of neodymium oxychloride (NdOCl).[1]

Detailed Methodology for Dehydration of NdCl₃·6H₂O

This protocol is based on the ammonium (B1175870) chloride route, a common method for preparing anhydrous lanthanide halides.[1][10]

Objective: To dehydrate this compound to produce anhydrous Neodymium(III) chloride.

Materials:

-

This compound (NdCl₃·6H₂O)

-

Ammonium chloride (NH₄Cl), 4-6 molar equivalents

-

Schlenk flask or tube furnace

-

High-vacuum pump

-

Heating mantle or furnace

Procedure:

-

Mixing: Thoroughly mix the NdCl₃·6H₂O with 4-6 molar equivalents of NH₄Cl in a Schlenk flask or a crucible for a tube furnace.

-

Initial Heating: Slowly heat the mixture under a high vacuum. The temperature should be gradually increased to 400 °C.[1][10] The presence of ammonium chloride helps to suppress the formation of oxychloride by creating an acidic environment and facilitating the removal of water.

-

Reaction: The reaction proceeds as follows: Nd₂O₃ + 6 NH₄Cl → 2 NdCl₃ + 3 H₂O + 6 NH₃[1]

-

Sublimation: During the heating process, the excess ammonium chloride will sublime and can be collected in a cold trap.

-

Cooling: Once the sublimation of NH₄Cl is complete and the reaction is held at 400 °C for a sufficient duration (e.g., several hours), the system is cooled to room temperature under vacuum.

-

Storage: The resulting anhydrous NdCl₃ should be immediately transferred and stored in an inert atmosphere (e.g., in a glove box) to prevent rehydration.[1]

Emergency Procedures

Table 3: First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8][11] |

| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[7][11] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[7] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. Give water to drink if the person is conscious.[7] |

Spill and Leak Response

Minor Spills:

-

Wear appropriate PPE (goggles, gloves, respirator).[6]

-

Avoid generating dust.[6]

-

Carefully sweep or vacuum up the spilled material. Use a vacuum with a HEPA filter.[6]

-

Place the material into a clean, dry, labeled, and sealable container for waste disposal.[6]

-

Wash the spill site after material pickup is complete.

Major Spills:

-

Evacuate the area and move upwind.[6]

-

Alert the appropriate emergency response team.[6]

-

Prevent the spillage from entering drains, sewers, or water courses.[6]

-

Follow the cleanup procedure for minor spills once the area is secured.

References

- 1. Neodymium(III) chloride - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. wholesale Neodymium(III) chloride hydrate Crystalline- FUNCMATER [funcmater.com]

- 4. ProChem, Inc. Neodymium (III) Chloride, anhydrous - High-Purity Compound for Magnets & Ceramics [prochemonline.com]

- 5. greenearthchem.com [greenearthchem.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. prochemonline.com [prochemonline.com]

- 8. Neodymium Chloride SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. Neodymium(III)_chloride [chemeurope.com]

- 11. fishersci.ie [fishersci.ie]

- 12. This compound - Safety Data Sheet [chemicalbook.com]

- 13. Neodymium Chloride Anhydrous,Neodymium Chloride Hexahydrate,Praseodymium Chloride Hexahydrate [sempukj.com]

- 14. prochemonline.com [prochemonline.com]

- 15. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]

Neodymium(III) chloride hexahydrate physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of Neodymium(III) Chloride Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of this compound (NdCl₃·6H₂O). The information is presented for easy reference, including detailed experimental protocols and visualizations of key processes.

Physical Properties

This compound is a purple crystalline solid.[1] A notable characteristic is its dichroism, meaning its color varies depending on the light source.[2][3] The compound is hygroscopic, readily absorbing moisture from the air, and is highly soluble in water and ethanol.[1][4][5][6]

Table 1: Quantitative Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | NdCl₃·6H₂O | [2][3][5] |

| Molar Mass | 358.69 g/mol | [2][7][8] |

| Appearance | Purple crystalline solid | [1][2][3] |

| Melting Point | 124 °C | [2][5][7][9] |

| Density | 2.282 g/cm³ | [4][7][9] |

| Solubility in Water | 967 g/L (at 13 °C) 1000 g/L (at 25 °C) | [4][6] |

| Solubility in Ethanol | 445 g/L | [4] |

| Solubility in Other Solvents | Insoluble in chloroform (B151607) and ether | [4][6] |

Chemical Properties and Reactivity

This compound is a stable compound under normal conditions but exhibits reactivity under specific circumstances.[2] It is incompatible with strong oxidizing agents, active metals, strong acids, and strong bases.[2][10] Upon heating, it undergoes thermal decomposition. Simple rapid heating of the hydrate (B1144303) form can lead to hydrolysis, resulting in the formation of neodymium oxychloride (NdOCl).[4][6]

Table 2: Chemical Identifiers and Stability

| Property | Value | References |

| CAS Number | 13477-89-9 | [2][3][7] |

| IUPAC Name | Neodymium(3+);trichloride (B1173362);hexahydrate | [8] |

| Synonyms | Neodymium trichloride hexahydrate | [1][2][5] |

| Stability | Stable in air; hygroscopic | [1][2][5] |

| Hazardous Polymerization | Does not occur | [2] |

| Decomposition Products | Hydrogen chloride, Neodymium oxide | [2][5] |

Thermal Dehydration and Decomposition

The thermal decomposition of this compound is a multi-step process. As the temperature increases, it loses its water of crystallization in stages, forming intermediate hydrates (e.g., trihydrate, dihydrate, and monohydrate) before yielding the anhydrous form.[11] If heating occurs in the presence of moisture (hydrolysis), neodymium oxychloride (NdOCl) and neodymium hydroxychloride (Nd(OH)₂Cl) can form.[6][11]

Chemical Reactivity and Conversions

Anhydrous Neodymium(III) chloride is a key precursor for the production of neodymium metal and other neodymium compounds.[4][6] It can be reduced to neodymium metal (Nd) or react with various substances to form other salts.

Experimental Protocols

Synthesis of Anhydrous Neodymium(III) Chloride

The preparation of anhydrous NdCl₃ from the hexahydrate requires careful dehydration to prevent hydrolysis.[4][6]

Method 1: Ammonium (B1175870) Chloride Route [4][6]

-

Mix NdCl₃·6H₂O with 4-6 equivalents of ammonium chloride (NH₄Cl).

-

Place the mixture in a suitable vessel connected to a high-vacuum line.

-

Slowly heat the mixture to 400 °C under high vacuum. The NH₄Cl helps to suppress the formation of oxychlorides by creating a gaseous HCl atmosphere.

-

Maintain the temperature until all water and excess NH₄Cl have sublimed, leaving pure anhydrous NdCl₃.

Method 2: Thionyl Chloride Route [4][12]

-

Place NdCl₃·6H₂O in a round-bottom flask equipped with a reflux condenser.

-

Add an excess of thionyl chloride (SOCl₂).

-

Gently reflux the mixture for several hours (e.g., 4 hours). Thionyl chloride reacts with the water of hydration to produce gaseous SO₂ and HCl, which are removed.

-

After the reaction is complete, distill off the excess thionyl chloride under reduced pressure to obtain anhydrous NdCl₃.

Determination of Solubility (Isothermal Method)[12]

-

Apparatus: A temperature-controlled water bath (thermostat), a glass-stoppered bottle, and a mechanical agitator.

-

Procedure: a. Place the solvent (e.g., deionized water, ethanol) and an excess amount of this compound into the glass bottle. b. Seal the bottle tightly to prevent solvent evaporation or moisture absorption. c. Submerge the bottle in the thermostat set to the desired temperature (e.g., 25 °C ± 0.1 °C). d. Agitate the mixture mechanically for a sufficient period (e.g., 12-24 hours) to ensure equilibrium is reached. e. After equilibration, stop the agitation and allow the undissolved solid to settle. f. Carefully extract a known volume of the clear supernatant solution. g. Analyze the concentration of neodymium in the aliquot by a suitable analytical method, such as titration with EDTA or ICP-MS (Inductively Coupled Plasma Mass Spectrometry). h. Calculate the solubility in grams per liter (g/L) or moles per liter (mol/L).

Structural Analysis by X-ray Diffraction (XRD)[13]

-

Purpose: To confirm the crystalline phase and purity of the synthesized material (e.g., anhydrous NdCl₃ or its hydrates).

-

Instrumentation: A powder X-ray diffractometer (e.g., Bruker D8 Advance or Rigaku UltimaIV) with a copper X-ray source (CuKα radiation, λ ≈ 0.154 nm).

-

Sample Preparation: a. Finely grind a small amount of the sample into a homogeneous powder. b. For air-sensitive samples like anhydrous NdCl₃, the sample should be prepared in an inert atmosphere (e.g., a glove box) and loaded into an airtight sample holder.

-

Data Collection: a. Mount the sample holder in the diffractometer. b. Scan the sample over a specified range of 2θ angles (e.g., 10-90°) at a defined scan rate (e.g., 3°/min).

-

Data Analysis: a. The resulting diffraction pattern (a plot of intensity vs. 2θ) is compared with standard diffraction patterns from databases (e.g., the International Centre for Diffraction Data - ICDD) to identify the crystalline phases present in the sample.

Safety and Handling

This compound is classified as an irritant.[5] It causes skin irritation and serious eye irritation.[2][13] Inhalation of dust may lead to respiratory tract irritation.[2][5]

-

Handling: Use in a well-ventilated area or a chemical fume hood.[2] Avoid dust formation and contact with skin and eyes.[2]

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[2][5] If dust is generated, a respirator (e.g., N95) should be used.[2]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Due to its hygroscopic nature, storage in a desiccator or a dry bag is recommended.[5]

References

- 1. Neodymium Chloride Hexahydrate-BEYONDCHEM [beyondchem.com]

- 2. prochemonline.com [prochemonline.com]

- 3. ProChem, Inc. Neodymium trichloride - for magnetic & catalytic Uses [prochemonline.com]

- 4. Neodymium(III)_chloride [chemeurope.com]

- 5. Neodymium Chloride SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 6. Neodymium(III) chloride - Wikipedia [en.wikipedia.org]

- 7. heegermaterials.com [heegermaterials.com]

- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

- 10. fishersci.com [fishersci.com]

- 11. researchgate.net [researchgate.net]

- 12. srdata.nist.gov [srdata.nist.gov]

- 13. chemicalbook.com [chemicalbook.com]

Methodological & Application

Application Note: Synthesis of Nd-doped Upconversion Nanoparticles for Biomedical Applications

Audience: Researchers, scientists, and drug development professionals.

Introduction

Upconversion nanoparticles (UCNPs) are a class of nanomaterials capable of converting low-energy near-infrared (NIR) light into higher-energy visible or ultraviolet light through a non-linear optical process.[1][2] This unique anti-Stokes emission makes them highly valuable for biological applications, as NIR light offers deeper tissue penetration, reduced autofluorescence from biological samples, and minimized photodamage compared to conventional UV-Vis excitation.[2][3]

Traditionally, UCNPs have utilized Ytterbium (Yb³⁺) as the sensitizer (B1316253), requiring excitation at ~980 nm. However, this wavelength coincides with a minor water absorption peak, which can lead to sample overheating.[4] The use of Neodymium (Nd³⁺) as a sensitizer, excited at a more biocompatible wavelength of ~800 nm, mitigates this issue and has garnered significant interest.[5][6] These Nd³⁺-sensitized UCNPs are composed of a host matrix (commonly NaYF₄), the Nd³⁺ sensitizer, and an activator ion (e.g., Er³⁺, Tm³⁺) that produces the final light emission.[1][7] This application note provides a detailed protocol for the synthesis of Nd-doped UCNPs using Neodymium(III) chloride hexahydrate via the thermal decomposition method, along with their potential applications in drug development.

Synthesis Methodology Overview

Several methods exist for synthesizing UCNPs, including thermal decomposition, hydrothermal/solvothermal synthesis, and co-precipitation.[2][8]

-

Thermal Decomposition: This method involves the high-temperature decomposition of organometallic precursors in a high-boiling point organic solvent. It is widely used for producing high-quality, monodisperse nanocrystals with excellent control over size and shape.[1][7]

-

Hydrothermal/Solvothermal Synthesis: These techniques are conducted in a sealed vessel (autoclave) at elevated temperature and pressure.[1][9] They are generally simpler, use lower temperatures than thermal decomposition, and can produce hydrophilic nanoparticles.[10][11]

This protocol will focus on the thermal decomposition method due to its ability to yield UCNPs with high uniformity and luminescence efficiency, which are critical for advanced biomedical applications.

Detailed Experimental Protocol: Thermal Decomposition Synthesis of NaYF₄:Yb/Er/Nd Nanoparticles

This protocol describes the synthesis of core UCNPs where Nd³⁺ is incorporated as a co-sensitizer alongside Yb³⁺. The ratios can be adjusted to optimize for 800 nm excitation.

Materials:

-

Yttrium(III) chloride hexahydrate (YCl₃·6H₂O)

-

Ytterbium(III) chloride hexahydrate (YbCl₃·6H₂O)

-

Erbium(III) chloride hexahydrate (ErCl₃·6H₂O)

-

This compound (NdCl₃·6H₂O)

-

Sodium hydroxide (B78521) (NaOH)

-

Ammonium fluoride (B91410) (NH₄F)

-

Oleic acid (OA)

-

1-Octadecene (B91540) (ODE)

Equipment:

-

50 mL three-neck round-bottom flask

-

Heating mantle with temperature controller and thermocouple

-

Schlenk line for vacuum and inert gas (Argon or Nitrogen)

-

Magnetic stirrer

-

Syringes and needles

-

Centrifuge and centrifuge tubes

Procedure:

-

Lanthanide-Oleate Precursor Preparation:

-

In a 50 mL three-neck flask, add the desired molar quantities of lanthanide chlorides (e.g., YCl₃·6H₂O, YbCl₃·6H₂O, ErCl₃·6H₂O, and NdCl₃·6H₂O). Refer to Table 1 for example stoichiometry.

-

Add 3 mL of oleic acid and 7 mL of 1-octadecene to the flask.[12]

-

Heat the mixture to 120-150 °C under vacuum with vigorous stirring for 30-60 minutes to form the lanthanide-oleate complexes and remove water and oxygen.[13]

-

Switch the atmosphere to argon or nitrogen. A clear, slightly yellow solution should be obtained.[13]

-

-

Nucleation and Nanoparticle Growth:

-

Prepare a methanol solution containing NaOH and NH₄F. For a 1 mmol total lanthanide reaction, typically 2.5 mmol of NaOH and 4 mmol of NH₄F are dissolved in 5-10 mL of methanol.

-

While maintaining the reaction flask under an inert atmosphere, rapidly inject the methanol solution of NaOH and NH₄F into the hot lanthanide-oleate mixture.

-

The solution will become turbid, indicating nanoparticle nucleation.

-

Heat the solution to a high temperature (typically 300-320 °C) and maintain it for 1 hour with continuous stirring under argon.[13]

-

-

Purification:

-

After 1 hour, turn off the heat and allow the solution to cool to room temperature.

-

Add 10-20 mL of ethanol to the flask to precipitate the UCNPs.

-

Transfer the mixture to a centrifuge tube and centrifuge at ~8000 rpm for 10 minutes.

-

Discard the supernatant and re-disperse the nanoparticle pellet in a small amount of hexane (B92381) or cyclohexane.

-

Repeat the precipitation with ethanol and centrifugation washing step two more times to remove unreacted precursors and excess oleic acid.

-

Finally, disperse the purified oleate-capped UCNPs in a nonpolar solvent like hexane or toluene (B28343) for storage.

-

Data Presentation

Table 1: Example Precursor Stoichiometry for Nd-doped UCNPs (1 mmol total)

| Nanoparticle Composition | YCl₃·6H₂O (mmol) | YbCl₃·6H₂O (mmol) | ErCl₃·6H₂O (mmol) | NdCl₃·6H₂O (mmol) |

| NaYF₄: 20% Yb, 2% Er | 0.78 | 0.20 | 0.02 | 0.00 |

| NaYF₄: 20% Yb, 2% Er, 10% Nd | 0.68 | 0.20 | 0.02 | 0.10 |

| NaYF₄: 30% Nd, 2% Er | 0.68 | 0.00 | 0.02 | 0.30 |

Note: The doping percentages are based on the total lanthanide ion concentration. These values can be systematically varied to optimize emission properties.[14]

Table 2: Influence of Synthesis Parameters on UCNP Properties

| Parameter | Effect on Nanoparticles | Reference |

| Reaction Temperature | Higher temperatures (e.g., >260 °C) favor the formation of the more efficient hexagonal (β) phase over the cubic (α) phase. Temperature also influences particle size. | [1] |

| Reaction Time | Longer reaction times generally lead to larger particle sizes and can improve crystallinity. | [9] |

| Oleic Acid Volume | Acts as a capping ligand to control size and morphology. The ratio of oleic acid to other reagents can influence the final particle dimensions. | [9] |